Cas no 2380149-12-0 (Valine, N-propyl-, ethyl ester)

Valine, N-propyl-, ethyl ester is a modified amino acid derivative characterized by the incorporation of an N-propyl group and an ethyl ester moiety onto the valine backbone. This structural modification enhances its lipophilicity, making it suitable for applications requiring improved membrane permeability or solubility in organic solvents. The ethyl ester group also offers potential for further chemical transformations, such as hydrolysis or transesterification. This compound may be of interest in peptide synthesis, prodrug design, or as an intermediate in pharmaceutical research. Its defined stereochemistry and purity are critical for reproducible results in synthetic and biochemical studies.
Valine, N-propyl-, ethyl ester structure
2380149-12-0 structure
Product name:Valine, N-propyl-, ethyl ester
CAS No:2380149-12-0
MF:C10H21NO2
MW:187.27924323082
CID:5261941

Valine, N-propyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Valine, N-propyl-, ethyl ester
    • Inchi: 1S/C10H21NO2/c1-5-7-11-9(8(3)4)10(12)13-6-2/h8-9,11H,5-7H2,1-4H3/t9-/m0/s1
    • InChI Key: KKVDHNXZJUHLPE-VIFPVBQESA-N
    • SMILES: C(OCC)(=O)[C@H](C(C)C)NCCC

Valine, N-propyl-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-370095-5.0g
ethyl 3-methyl-2-(propylamino)butanoate
2380149-12-0 95.0%
5.0g
$1862.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588295-50mg
Ethyl propylvalinate
2380149-12-0 98%
50mg
¥14382 2023-03-19
Enamine
EN300-370095-0.1g
ethyl 3-methyl-2-(propylamino)butanoate
2380149-12-0 95.0%
0.1g
$565.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588295-1g
Ethyl propylvalinate
2380149-12-0 98%
1g
¥18349 2023-03-19
Enamine
EN300-370095-0.25g
ethyl 3-methyl-2-(propylamino)butanoate
2380149-12-0 95.0%
0.25g
$591.0 2025-03-18
Enamine
EN300-370095-0.5g
ethyl 3-methyl-2-(propylamino)butanoate
2380149-12-0 95.0%
0.5g
$616.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588295-100mg
Ethyl propylvalinate
2380149-12-0 98%
100mg
¥16144 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588295-250mg
Ethyl propylvalinate
2380149-12-0 98%
250mg
¥14605 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588295-5g
Ethyl propylvalinate
2380149-12-0 98%
5g
¥42588 2023-03-19
Enamine
EN300-370095-2.5g
ethyl 3-methyl-2-(propylamino)butanoate
2380149-12-0 95.0%
2.5g
$1260.0 2025-03-18

Additional information on Valine, N-propyl-, ethyl ester

Recent Advances in the Study of Valine, N-propyl-, ethyl ester (CAS: 2380149-12-0) in Chemical Biology and Pharmaceutical Research

Valine, N-propyl-, ethyl ester (CAS: 2380149-12-0) is a modified amino acid derivative that has garnered significant attention in recent years due to its potential applications in drug discovery, chemical biology, and pharmaceutical development. This compound, characterized by its unique structural modifications, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its role in enhancing drug delivery, improving metabolic stability, and serving as a precursor for the development of targeted therapeutics.

One of the key areas of research involving Valine, N-propyl-, ethyl ester is its application in prodrug design. Prodrugs are pharmacologically inactive compounds that are metabolized into active drugs within the body. The ethyl ester moiety in Valine, N-propyl-, ethyl ester has been shown to improve the bioavailability of peptide-based drugs by enhancing their membrane permeability. Recent studies have demonstrated that this modification can significantly increase the oral bioavailability of therapeutic peptides, addressing one of the major challenges in peptide drug development.

In addition to its role in prodrug design, Valine, N-propyl-, ethyl ester has been investigated for its potential in targeted drug delivery systems. Researchers have utilized this compound to develop conjugates that can selectively deliver therapeutic agents to specific tissues or cells. For example, a recent study published in the *Journal of Medicinal Chemistry* reported the synthesis of a Valine, N-propyl-, ethyl ester conjugate with a tumor-targeting peptide, which exhibited enhanced accumulation in cancer cells while minimizing off-target effects. This approach holds promise for improving the efficacy and safety of anticancer therapies.

Another notable advancement is the use of Valine, N-propyl-, ethyl ester in the development of enzyme inhibitors. The compound's unique structure allows it to interact with specific enzyme active sites, making it a valuable tool for designing inhibitors of proteases and other enzymes involved in disease pathways. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* highlighted the successful application of Valine, N-propyl-, ethyl ester derivatives as potent inhibitors of a key protease implicated in inflammatory diseases, offering new avenues for therapeutic intervention.

Furthermore, recent research has explored the metabolic stability of Valine, N-propyl-, ethyl ester and its derivatives. Studies have shown that the N-propyl and ethyl ester modifications confer resistance to enzymatic degradation, thereby prolonging the half-life of the compound in vivo. This property is particularly advantageous for the development of long-acting therapeutics, as evidenced by a 2022 study in *Molecular Pharmaceutics*, which reported the sustained release of a Valine, N-propyl-, ethyl ester-based prodrug in animal models.

In conclusion, Valine, N-propyl-, ethyl ester (CAS: 2380149-12-0) represents a promising scaffold for the design of novel therapeutics and drug delivery systems. Its unique structural features enable diverse applications, from prodrug development to targeted therapy and enzyme inhibition. Ongoing research continues to uncover new possibilities for this compound, underscoring its potential to address unmet medical needs in various disease areas. Future studies are expected to further elucidate its mechanisms of action and optimize its therapeutic applications.

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